molecular formula C7H8BrNO B1375069 2-Amino-5-bromo-4-methylphenol CAS No. 1268153-80-5

2-Amino-5-bromo-4-methylphenol

Cat. No.: B1375069
CAS No.: 1268153-80-5
M. Wt: 202.05 g/mol
InChI Key: LPXPERJCSIOEKV-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position

Scientific Research Applications

Synthesis Applications

  • Synthesis of Complex Compounds

    2-Amino-5-bromo-4-methylphenol is utilized in the synthesis of complex compounds. For instance, it has been involved in the synthesis of products like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through reactions with various aldehydes and diamines under different conditions (Sun Ducheng, 2012).

  • Formation of Schiff Bases

    This compound is key in forming Schiff bases, which are significant in various fields including analytical chemistry and organic synthesis. Studies have demonstrated its role in synthesizing Schiff bases such as (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol (Z. Demircioğlu et al., 2021).

Chemical Properties and Reactions

  • Oxidative Condensation

    this compound undergoes oxidative condensation reactions. For example, it has been converted to a brownish yellow material by the lysates of human erythrocytes or purified human hemoglobin, leading to the formation of dihydrophenoxazinone compounds (A. Tomoda et al., 1991).

  • Role in Photodynamic Therapy

    There's research indicating its potential use in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis of a new zinc phthalocyanine substituted with a derivative of this compound, showcasing promising properties for such therapies (M. Pişkin et al., 2020).

Spectral and Luminescent Properties

  • Investigation in Micelle Solutions: The compound's spectral and luminescent properties have been investigated in various solutions, revealing insights into its absorption and fluorescence characteristics. This has applications in analytical chemistry and material science (T. Sokolova et al., 2005).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methylphenol can be achieved through the bromination of 2-Amino-4-methylphenol. The process involves the use of bromine in the presence of an inert solvent such as chloroform. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure high selectivity and yield . The reaction mixture is then separated to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous bromination of p-cresol, accurately measuring and mixing the reactants before adding them to the reactor. This method reduces side reactions and improves the selectivity of monobromination, resulting in a higher yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

Properties

IUPAC Name

2-amino-5-bromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXPERJCSIOEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-6-methoxy-3-methylaniline (41) (500 mg, 2.3 mmol) in 6 ml DCM was added 1 M BBr3 in DCM (4.6 ml, 4.6 mmol). The reaction mixture was stirred at r.t. for 2 h, which turned to a brown solution and back to a brown suspension. After quenched with aq. sodium bicarbonate solution, the mixture was extracted with EA. The org. phase was washed with brine, dried over sodium sulfate, concentrated to dryness to give 581 mg 2-amino-5-bromo-4-methylphenol as dark oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two

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